molecular formula C19H26N4O3S2 B2724251 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-24-9

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2724251
CAS RN: 899731-24-9
M. Wt: 422.56
InChI Key: BWLPPEPVBMHSGB-UHFFFAOYSA-N
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Description

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of heterocyclic chemistry has led to the development of various methods for synthesizing thiophene, thiadiazole, and benzothiophene derivatives, which share structural similarities with the compound . These methods are crucial for exploring the chemical properties and potential applications of these compounds. For example, the work of Dean and Papadopoulos (1982) on the synthesis of 4(3H)-quinazolinones from derivatives of methyl 2-isothiocyanatobenzoate highlights the versatility of heterocyclic compounds in chemical synthesis (Dean & Papadopoulos, 1982). Additionally, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, demonstrating the potential for environmentally friendly synthesis techniques (Qian et al., 2017).

Biological Activity

Compounds with thiophene and benzothiophene structures, similar to the compound , have been studied for their biological activities, including antibacterial and antifungal properties. Vasu et al. (2005) investigated two thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal activities, which emphasizes the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2005).

Pharmacological Applications

The research into thiophene and benzothiophene derivatives extends into their potential use as pharmacological agents. The synthesis and evaluation of these compounds for various biological activities, including their potential antineoplastic and antifilarial properties, highlight their significance in medicinal chemistry. For instance, Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and indicating potential antineoplastic and antifilarial applications (Ram et al., 1992).

Material Science Applications

Beyond biological activities, compounds with structures similar to "N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide" have been explored for their applications in material science. For example, Palai et al. (2014) discussed the synthesis and electro-optical properties of fluorene-based poly(arylene ethynylene)s containing heteroaromatic bicycles, showing the potential of such compounds in the development of polymer light emitting diodes (Palai et al., 2014).

properties

IUPAC Name

N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-3-13-16(28-23-22-13)18(25)21-19-15(12-8-5-6-9-14(12)27-19)17(24)20-10-7-11-26-4-2/h3-11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLPPEPVBMHSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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